molecular formula C11H22N2O2 B8297978 Ethyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate

Ethyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate

Cat. No. B8297978
M. Wt: 214.30 g/mol
InChI Key: VXXGQDDMYSEXRG-UHFFFAOYSA-N
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Patent
US07589109B2

Procedure details

To a stirred solution of ethyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}piperidin-1-yl)propanoate (500 mg, 1.6 mmol, step 1 of Example 10) in CH2Cl2 (5 mL), trifluoroacetic acid (1.2 mL, 16 mmol) was added and stirred overnight at room temperature. The mixture was concentrated, and the residual oil was dissolved in CH2Cl2 (60 mL) and solid K2CO3 (5 g) was added, and stirred for 10 min. The mixture was filtered, and the filtrate was concentrated to give ethyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate as a pale yellow oil. Following coupling reaction was carried out according to the procedure described in step 6 of Example 1 from 3,3-dimethyl-1,3-dihydro-2H-indol-2-one (Robertson, David W et al., J. Med. Chem., 1986, 29, 1832) and ethyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate.
Name
ethyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}piperidin-1-yl)propanoate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:12][CH2:11]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:8][CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:12][CH2:11]1

Inputs

Step One
Name
ethyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}piperidin-1-yl)propanoate
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1CCN(CC1)CCC(=O)OCC
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in CH2Cl2 (60 mL)
ADDITION
Type
ADDITION
Details
solid K2CO3 (5 g) was added
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC1CCN(CC1)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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